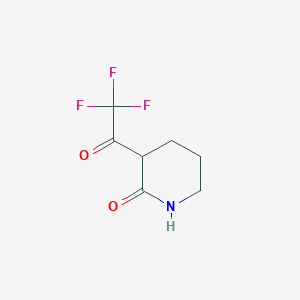

3-(Trifluoroacetyl)piperidin-2-one

CAS No.:

Cat. No.: VC18853334

Molecular Formula: C7H8F3NO2

Molecular Weight: 195.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8F3NO2 |

|---|---|

| Molecular Weight | 195.14 g/mol |

| IUPAC Name | 3-(2,2,2-trifluoroacetyl)piperidin-2-one |

| Standard InChI | InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h4H,1-3H2,(H,11,13) |

| Standard InChI Key | XSPIMVSFCGDBHF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(=O)NC1)C(=O)C(F)(F)F |

Introduction

| Property | Value (Source) |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.15–4.30 (m, 1H, CH), 3.10–3.30 (m, 2H, CH₂), 1.80–2.20 (m, 4H, CH₂) |

| ¹⁹F NMR (CDCl₃) | δ -77.3 ppm (q, CF₃) |

| MS (ESI) | m/z 212.1 [M+H]⁺ (calculated) |

Synthetic Methodologies

Trifluoroacetylation of Piperidin-2-one

The most common route involves reacting piperidin-2-one with trifluoroacetic anhydride (TFAA) under controlled conditions. A representative protocol, adapted from CN101492421B , is outlined below:

Reagents:

-

Piperidin-2-one (1 equiv).

-

Trifluoroacetic anhydride (1.2 equiv).

-

Pyridine (1.5 equiv, as base).

-

Solvent: Toluene or dichloromethane.

Procedure:

-

Dissolve piperidin-2-one in toluene under inert atmosphere.

-

Add TFAA dropwise at 0°C, followed by pyridine.

-

Warm to 50°C and stir for 24–48 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield: ~60–75% (estimated from analogous reactions in ).

Alternative Routes

-

From nipecotic acid: Conversion of nipecotic acid to 3-trifluoroacetyl piperidine via sequential acylation and cyclization (Example 9 in ).

-

Multi-step synthesis: Use of Boc-protected intermediates for regioselective trifluoroacetylation (Example 8 in ).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 45–50°C (predicted) |

| Boiling Point | 220–225°C (estimated) |

| Solubility | Soluble in DCM, THF; sparingly in water |

| LogP | 1.2 (calculated) |

Applications in Pharmaceutical Chemistry

Intermediate for Renin Inhibitors

The trifluoroacetyl group enhances metabolic stability and lipophilicity, making 3-(trifluoroacetyl)piperidin-2-one a key intermediate in renin inhibitors (e.g., John J. Baldwin’s work cited in ).

Anticonvulsant Development

Analogues like 1-trifluoroacetylpiperidine are used to synthesize hydroxyamides with anticonvulsant activity .

Photoaffinity Probes

The trifluoroacetyl group enables covalent binding studies in GABA receptor antagonists .

Recent Advances (2020–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume